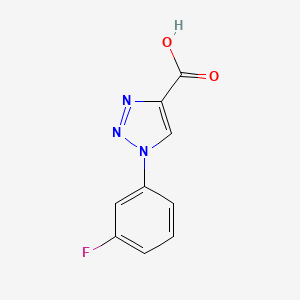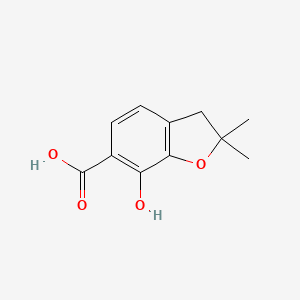
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Übersicht
Beschreibung
The compound “7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid” belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized through various strategies. One of the most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of benzofuran compounds is unique and versatile, making it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis
The chemical reactions of benzofuran compounds are diverse and can lead to a wide array of biological activities . Structural modification of clinically approved benzofuran-based drugs is an effective strategy to increase biological activity and broaden the active spectrum of current drugs .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), sharing structural similarities with benzofuran derivatives, are pivotal in the study of antioxidant properties due to their significant biological characteristics. Investigations into the in vitro antioxidant activity of HCAs have elucidated the critical role of structural modifications, such as the unsaturated bond in the side chain and alterations in the aromatic ring and carboxylic function, in enhancing antioxidant efficacy. These studies have reinforced the importance of the ortho-dihydroxy phenyl group for antioxidant activity, suggesting potential avenues for the application of benzofuran derivatives in managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).
Biologically Active Compounds of Plants
Natural carboxylic acids, akin to benzofuran derivatives, exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural diversity of these compounds, especially the number of hydroxyl groups and conjugated bonds, directly correlates with their bioactivity. This implies that structural optimization of benzofuran derivatives could enhance their application in antimicrobial and anticancer strategies, among others (Godlewska-Żyłkiewicz et al., 2020).
Conversion of Biomass to Value-Added Chemicals
The versatility of biomass-derived platform chemicals like 5-Hydroxymethylfurfural (HMF) underscores the potential of benzofuran derivatives in sustainable chemistry. With the capacity to generate various value-added chemicals, materials, and biofuels, the structural utility of benzofuran derivatives can be leveraged for novel synthetic routes incorporating renewable carbon sources into the final products, thereby supporting the green chemistry paradigm (Fan et al., 2019).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids as microbial inhibitors highlights the potential for benzofuran derivatives to influence biotechnological processes. Understanding how these compounds impact microbial cell membranes and internal pH can inform the development of more robust strains for industrial applications, suggesting an avenue for the research and application of benzofuran derivatives in enhancing biocatalytic processes (Jarboe et al., 2013).
Zukünftige Richtungen
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
Eigenschaften
IUPAC Name |
7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-6-3-4-7(10(13)14)8(12)9(6)15-11/h3-4,12H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCBKUXTTVIVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1437577.png)
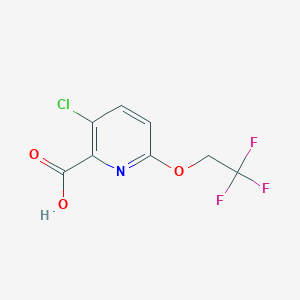
![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)
![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)
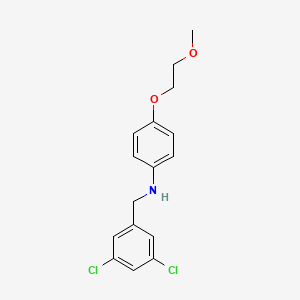
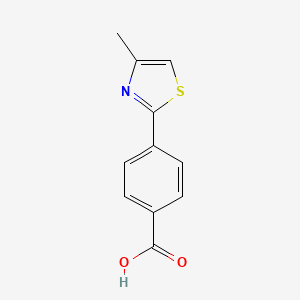
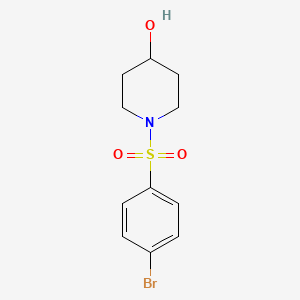
![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)
![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)
![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)

